- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideZhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516,
Cas no 97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one)
![1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one structure](https://nl.kuujia.com/scimg/cas/97760-76-4x500.png)
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone
- 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-ethanone
- 4'-AMINO-3'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENON
- 4-Amino-3-Chloro-5-(Trifluoromethyl)Acetophenon
- 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone
- Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-
- 4'-AMINO-3'-CHLORO-5'-TRIFLUOROMETHYLACETOPHENONE
- (trifluoromethyl)acetophenone
- PubChem10184
- KSC679K0L
- 4'-Amino-3'-chloro-5'-
- 3'-chloro-4'-Amino-5
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone (ACI)
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
- BCP17332
- AKOS015841054
- MFCD09907719
- DTXSID70538087
- CL8660
- DB-016052
- SCHEMBL5166345
- DS-17663
- GVPVKKWXJXESIC-UHFFFAOYSA-N
- 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone
- 97760-76-4
- 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
-
- MDL: MFCD09907719
- Inchi: 1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3
- InChI-sleutel: GVPVKKWXJXESIC-UHFFFAOYSA-N
- LACHT: O=C(C)C1C=C(C(F)(F)F)C(N)=C(Cl)C=1
Berekende eigenschappen
- Exacte massa: 237.01700
- Monoisotopische massa: 237.0168260g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 256
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 43.1
Experimentele eigenschappen
- Dichtheid: 1.408
- Smeltpunt: 132-134 ºC
- Kookpunt: 288.415°C at 760 mmHg
- Vlampunt: 128 ºC
- PSA: 43.09000
- LogboekP: 3.72480
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Opslagvoorwaarde:Keep in dark place,Inert atmosphere,2-8°C
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Douanegegevens
- HS-CODE:2922399090
- Douanegegevens:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB481647-5 g |
4'-Amino-3'-chloro-5'-trifluoromethylacetophenone; . |
97760-76-4 | 5g |
€353.10 | 2023-04-20 | ||
Ambeed | A220118-100mg |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 97% | 100mg |
$19.0 | 2025-02-27 | |
Alichem | A013027147-1g |
4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone |
97760-76-4 | 97% | 1g |
$1564.50 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-100MG |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |
97760-76-4 | 95% | 100MG |
¥ 99.00 | 2023-04-12 | |
Chemenu | CM256041-5g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 5g |
$273 | 2022-06-09 | |
Fluorochem | 211646-1g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 1g |
£45.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112309-5g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 5g |
¥2140.00 | 2024-04-23 | |
TRC | A603575-250mg |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | 250mg |
$ 414.00 | 2023-09-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-5G |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |
97760-76-4 | 95% | 5g |
¥ 1,445.00 | 2023-04-12 | |
1PlusChem | 1P00IKFY-1g |
Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]- |
97760-76-4 | 97% | 1g |
$48.00 | 2025-03-01 |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Productiemethode
Synthetic Routes 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Synthetic Routes 2
2.1 Solvents: Toluene ; 8 h, reflux
3.1 Solvents: Dimethylformamide ; 6 h, 150 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
4.2 Reagents: Acetic acid ; pH 7 - 8, cooled
4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideZhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516,
Synthetic Routes 3
1.2 0.5 h, reflux; 2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
- Synthesis of deuterium-labelled trantinterolSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideJournal of Labelled Compounds and Radiopharmaceuticals, 2010, 53(13), 779-781,
Synthetic Routes 4
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 5
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
2.2 Reagents: Acetic acid ; pH 7 - 8, cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideZhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516,
Synthetic Routes 6
1.2 Reagents: Acetic acid ; pH 7 - 8, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideZhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516,
Synthetic Routes 7
- Synthesis of further amino-halogen-substituted phenyl aminoethanolsArzneimittel-Forschung, 1984, , 1612-24,
Synthetic Routes 8
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 9
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.1 Reagents: Thionyl chloride ; 2 h, reflux
2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux
2.2 0.5 h, reflux; 2 h, reflux
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of deuterium-labelled trantinterolZhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516,
Synthetic Routes 10
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 11
2.1 Solvents: Dimethylformamide ; 6 h, 150 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
3.2 Reagents: Acetic acid ; pH 7 - 8, cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideZhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516,
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Raw materials
- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE
- 1,3-diethyl propanedioate
- SILVER, (TRIFLUOROMETHYL)-
- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-
- 4-Iodo-2-trifluoromethylaniline
- 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid
- 4-amino-3-(trifluoromethyl)benzoic acid
- 1-(4-amino-3-chloro-phenyl)ethanone
- N-Bromosuccinimide
- N-4-Cyano-2-(trifluoromethyl)phenylacetamide
- trimethyl(trifluoromethyl)silane
- 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Preparation Products
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Gerelateerde literatuur
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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